Arborinine is a member of acridines. It derives from an acridone.
Arborinine
CAS No.: 5489-57-6
VCID: VC21326694
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Arborinine is a naturally occurring compound belonging to the class of acridones, which are derivatives of acridines with a ketone group attached to the C9 carbon atom . It is functionally related to acridones and has been isolated from various plant sources, including Almeidea coerulea, Ruta macrophylla, and Glycosmis parva . Arborinine's chemical structure is characterized by the molecular formula C16H15NO4, with a molecular weight of approximately 285.29 g/mol . Biological Activities and Research FindingsArborinine has been studied for its potential anticancer properties. It has shown significant inhibitory effects on various cancer cell lines, including clear-cell renal cell carcinoma (ccRCC), cervical cancer, and gastric cancer . Anticancer Activity in Clear-Cell Renal Cell Carcinoma (ccRCC)Arborinine has been found to inhibit the proliferation, apoptosis, and cell cycle progression of ccRCC cells by targeting the KDM1A/UBE2O signaling pathway . This pathway is crucial for the progression of ccRCC, and Arborinine's ability to inhibit it suggests its potential as an additive in ccRCC treatment.
Anticancer Activity in Gastric CancerArborinine has demonstrated potent antiproliferative activity against gastric cancer cells, including drug-resistant lines. It selectively inhibits Lysine Demethylase 1 (LSD1), which plays a role in cancer progression, and suppresses the epithelial-mesenchymal transition (EMT) in gastric cancer cells .
Anticancer Activity in Cervical CancerArborinine also exhibits antiproliferative activity against cervical cancer cells, though the specific mechanisms involved are less detailed compared to its effects on gastric and renal cancers . |
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CAS No. | 5489-57-6 | ||||||||||||
Product Name | Arborinine | ||||||||||||
Molecular Formula | C16H15NO4 | ||||||||||||
Molecular Weight | 285.29 g/mol | ||||||||||||
IUPAC Name | 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one | ||||||||||||
Standard InChI | InChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3 | ||||||||||||
Standard InChIKey | ATBZZQPALSPNMF-UHFFFAOYSA-N | ||||||||||||
SMILES | CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O | ||||||||||||
Canonical SMILES | CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O | ||||||||||||
Melting Point | 175-176°C | ||||||||||||
Physical Description | Solid | ||||||||||||
Synonyms | arborinine | ||||||||||||
PubChem Compound | 5281832 | ||||||||||||
Last Modified | Jul 18 2023 |
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